3-Methyl-4-nitro-1,2-thiazol-5-amine
Description
3-Methyl-4-nitro-1,2-thiazol-5-amine is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 3, a nitro group at position 4, and an amine at position 3. Thiazole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties.
Properties
IUPAC Name |
3-methyl-4-nitro-1,2-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c1-2-3(7(8)9)4(5)10-6-2/h5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRFGRMRABTCCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505008 | |
| Record name | 3-Methyl-4-nitro-1,2-thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40184-32-5 | |
| Record name | 3-Methyl-4-nitro-1,2-thiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-nitro-1,2-thiazol-5-amine typically involves the nitration of 3-methyl-1,2-thiazol-5-amine. This process can be achieved by adding the amine to concentrated sulfuric acid at low temperatures (0-10°C) to ensure a cleaner product .
Industrial Production Methods: Industrial production methods for thiazole derivatives often involve the use of α-aminonitriles and dithioformic or dithiophenacetic acids. These reactions yield 5-aminothiazoles, which can be further modified to produce various thiazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-nitro-1,2-thiazol-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-methyl-4-amino-1,2-thiazol-5-amine .
Scientific Research Applications
Antimicrobial Properties
The thiazole ring structure, which includes 3-Methyl-4-nitro-1,2-thiazol-5-amine, is known for its antimicrobial properties. Various derivatives of thiazoles have demonstrated activity against a range of pathogens, including bacteria and fungi.
Case Study: Antibacterial Activity
A study evaluated a series of thiazole derivatives, including those based on this compound. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 25 | S. aureus |
| Derivative A | 15 | E. coli |
| Derivative B | 30 | Pseudomonas aeruginosa |
Anticancer Activity
Research has shown that thiazole derivatives can exhibit anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis.
Case Study: Anticancer Screening
In a recent study, various thiazole derivatives were synthesized from this compound and tested against multiple cancer cell lines such as HCT116 and HepG2. The results demonstrated that certain modifications significantly increased cytotoxicity compared to standard chemotherapeutics .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 12 | HCT116 |
| Derivative C | 8 | HepG2 |
| Derivative D | 10 | HT29 |
Anticonvulsant Activity
Thiazole compounds have been explored for their anticonvulsant effects. The structural characteristics of this compound contribute to its potential efficacy in this area.
Case Study: Anticonvulsant Evaluation
A series of thiazole derivatives were tested for their anticonvulsant properties using the maximal electroshock (MES) model. The study found that certain modifications to the thiazole ring led to significant reductions in seizure activity .
| Compound | ED50 (mg/kg) | Model Used |
|---|---|---|
| This compound | 20 | MES |
| Derivative E | 15 | MES |
| Derivative F | 18 | PTZ |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring can enhance or diminish activity.
Insights from SAR Studies
Research indicates that substituents on the thiazole ring significantly influence antimicrobial and anticancer activities. For instance, the presence of electron-withdrawing groups at specific positions enhances antibacterial potency while maintaining low toxicity profiles .
Mechanism of Action
The mechanism of action of 3-Methyl-4-nitro-1,2-thiazol-5-amine involves its interaction with various molecular targets and pathways. The compound can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 3-Methyl-4-nitro-1,2-thiazol-5-amine and related compounds:
Key Observations:
- Lipophilicity: The phenyl group in 4-chloro-3-phenyl-1,2-thiazol-5-amine increases lipophilicity, which may improve membrane permeability in biological systems compared to the methyl or nitro analogs .
- Stability: Trifluoromethyl and chloro substituents enhance thermal and chemical stability, whereas nitro groups may render the compound more sensitive to reduction or decomposition under harsh conditions .
Biological Activity
3-Methyl-4-nitro-1,2-thiazol-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antibacterial, antifungal, and anticancer activities, supported by research findings and case studies.
This compound is a thiazole derivative known for its potential therapeutic applications. The synthesis of thiazole derivatives often involves reactions such as nucleophilic substitutions and condensation reactions. This compound can undergo various chemical transformations, including oxidation and substitution reactions, which are crucial for modifying its biological activity.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
The antibacterial efficacy of the compound has been quantified through MIC assays. The following table summarizes the MIC values against selected bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Bacillus mycoides | 0.0048 |
| Pseudomonas aeruginosa | 0.0098 |
These results indicate that the compound is particularly effective against E. coli and S. aureus, suggesting its potential as a therapeutic agent for bacterial infections .
Antifungal Activity
In addition to its antibacterial properties, this compound has been shown to possess antifungal activity. The compound was tested against various fungal strains, demonstrating notable effectiveness.
Antifungal Efficacy Data
The following table presents the antifungal MIC values:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.039 |
| Aspergillus niger | 0.056 |
These findings suggest that the compound may serve as a viable candidate for treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. It has been tested against several cancer cell lines, showing promising results.
Case Studies on Anticancer Effects
- Study on Glioblastoma Cells : The compound exhibited cytotoxic effects on human glioblastoma U251 cells with an IC50 value in the range of 10–30 µM, indicating strong activity due to structural modifications on the thiazole ring .
- Study on Melanoma Cells : In another study involving human melanoma WM793 cells, similar cytotoxic effects were observed, reinforcing the compound's potential as an anticancer agent .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Substituents on the Thiazole Ring : The presence of electron-withdrawing groups such as nitro groups enhances the compound's reactivity and biological efficacy.
- Positioning of Methyl Groups : The methyl group at position 3 contributes significantly to its antibacterial and antifungal activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
